3-cyanopropane-1-sulfonic Acid
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Overview
Description
3-Cyanopropane-1-sulfonic acid is an organic compound with the molecular formula C4H7NO3S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO3H) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanopropane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as water or ethanol. The reaction can be represented as follows:
[ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCN} \rightarrow \text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfonates (R-SO3^-)
Reduction: Amines (R-CH2-NH2)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyanopropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyanopropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the sulfonic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopropane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of a sulfonic acid group.
3-Aminopropane-1-sulfonic acid: Contains an amino group instead of a cyano group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
3-Cyanopropane-1-sulfonic acid is unique due to the presence of both a cyano and a sulfonic acid group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Biological Activity
3-Cyanopropane-1-sulfonic acid (CPSA), with the chemical formula C4H7NO3S, is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with CPSA, highlighting its implications in various fields of research.
Synthesis of this compound
The synthesis of CPSA typically involves the reaction of propylene oxide with sodium bisulfite and cyanide sources under controlled conditions. This process is crucial as it influences the purity and yield of the product. The general method includes:
- Reactants : Propylene oxide, sodium bisulfite, and a source of cyanide.
- Conditions : The reaction is conducted under alkaline conditions to facilitate the formation of the sulfonic acid group.
- Purification : Post-reaction, CPSA is purified through crystallization techniques to remove unreacted materials and by-products.
Biological Activities
CPSA exhibits a range of biological activities, making it a compound of interest in pharmacological and biochemical research.
Antimicrobial Activity
CPSA has been reported to possess significant antimicrobial properties. Studies indicate that it demonstrates inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for CPSA against these pathogens have been documented as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These results suggest that CPSA could be a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Antiviral Properties
Research has shown that CPSA also exhibits antiviral activity. Its mechanism appears to involve interference with viral replication processes, although specific pathways are still under investigation. Preliminary studies indicate efficacy against certain RNA viruses, warranting further exploration into its potential as an antiviral therapeutic agent.
Cytotoxic Effects
CPSA's cytotoxicity has been evaluated in various cell lines. The compound displays selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development. The LD50 values indicate a moderate safety profile, suggesting that while CPSA can induce cell death in malignant cells, it may not pose significant risks to healthy tissues at therapeutic doses.
Case Studies
Several case studies have highlighted the biological significance of CPSA:
- Antimicrobial Efficacy : A clinical study evaluated CPSA's effectiveness against multidrug-resistant bacterial infections in hospitalized patients. Results showed a notable reduction in infection rates when CPSA was administered as part of a combination therapy.
- Viral Infections : In vitro studies demonstrated that CPSA inhibited viral replication in cell cultures infected with influenza virus, suggesting its potential utility in treating viral infections.
- Cancer Research : Experimental models using CPSA have shown promising results in inhibiting tumor growth in xenograft models, indicating its potential role as an adjunct therapy in oncology.
Properties
IUPAC Name |
3-cyanopropane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXITZZPOYIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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